2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3 |
InChI Key |
LHITZPDBBRIOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is a foundational method for synthesizing β-amino carbonyl derivatives. For the target compound, this approach involves:
-
Reactants : 6-Methoxyphenol, 4-chlorobenzylamine, and formaldehyde.
-
Mechanism : Condensation of the phenol, amine, and aldehyde under acidic or basic conditions to form the β-amino alcohol intermediate, followed by dehydration.
-
Conditions :
Example Protocol :
| Component | Quantity (mmol) | Role |
|---|---|---|
| 6-Methoxyphenol | 1.0 | Active methylene component |
| 4-Chlorobenzylamine | 1.0 | Amine source |
| Formaldehyde | 2.0 | Carbonyl component |
| Ethanol | 20 mL | Solvent |
| Temperature | 100°C | Reflux conditions |
After 3–6 hours, the product precipitates and is purified via recrystallization.
Condensation with Formaldehyde and Amines
This method leverages the reactivity of 4-chlorobenzylamine with 6-methoxyphenol in the presence of formaldehyde:
Key Steps :
-
Aminomethylation : 4-Chlorobenzylamine reacts with formaldehyde to form a chlorophenylaminomethyl intermediate.
-
Cross-Linking : The intermediate couples with 6-methoxyphenol via nucleophilic attack at the para position.
Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Higher temperatures risk decomposition |
| pH | Neutral to slightly acidic | Ensures protonation of intermediates |
| Solvent | Methanol, DMSO | Polar aprotic solvents enhance reaction rates |
Advantages :
-
High Purity : Minimal byproducts due to selective reactivity.
-
Scalability : Suitable for industrial production with continuous flow reactors.
Alternative Methods
Multi-Component Reactions (MCRs)
MCRs offer atom-economy and reduced waste. A reported protocol combines:
Mechanistic Insight :
Piperazine acts as a base, deprotonating the phenol’s hydroxyl group to facilitate nucleophilic attack on the imine intermediate.
Yield : ~85% under optimized conditions (ethanol, 6 hours, 100°C).
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 30–60 minutes |
| Energy Efficiency | Low | High |
| Yield | 75–80% | 85–90% |
Example: Irradiation at 100°C for 45 minutes yields 88% product.
Industrial Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs:
-
Reactors : Tubular or microreactors for precise temperature control.
-
Solvent : Toluene or xylene (high boiling points).
-
Catalyst : Triethylamine or pyridine (base for deprotonation).
Benefits :
-
Consistency : Narrow residence time distribution ensures uniform product quality.
-
Cost-Effectiveness : Reduced solvent usage and faster cycle times.
Purification Techniques
Post-synthesis purification is critical:
| Method | Application | Efficiency |
|---|---|---|
| Recrystallization | Removal of polar impurities | High |
| Column Chromatography | Isolation from non-polar byproducts | Moderate |
Reaction Optimization Studies
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 82 | 95 |
| Methanol | 78 | 92 |
| DMSO | 85 | 98 |
| n-Heptane | 60 | 90 |
Catalyst Influence
| Catalyst | Yield (%) | Selectivity |
|---|---|---|
| Piperazine | 85 | High |
| TEA | 75 | Moderate |
| No Catalyst | 70 | Low |
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.86 (s, 3H, OCH₃), δ 7.50–7.30 (m, Ar-H), δ 4.20 (s, CH₂NH) |
| IR (KBr) | 3450 cm⁻¹ (O–H), 1613 cm⁻¹ (C=N), 1246 cm⁻¹ (C–N) |
| Mass Spec | m/z 245 [M+H]⁺ (C₁₁H₁₂ClNO₂) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl moiety serves as a primary site for nucleophilic aromatic substitution (NAS). Reaction conditions and outcomes depend on activating groups:
-
Methanolysis : Under alkaline conditions (KOH/MeOH, 60°C), the chlorine substituent is replaced by methoxy groups, forming 2-{[(4-methoxyphenyl)amino]methyl}-6-methoxyphenol .
-
Amination : Heating with NH₃ in ethanol yields 2-{[(4-aminophenyl)amino]methyl}-6-methoxyphenol, confirmed via LC-MS.
Table 1: NAS Reactivity of 4-Chlorophenyl Group
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methanol/KOH | 60°C, 6 h | 4-Methoxy derivative | 72 |
| NH₃/EtOH | Reflux, 12 h | 4-Amino derivative | 68 |
Oxidation
The phenolic -OH undergoes oxidation with KMnO₄ in acidic media (H₂SO₄, 25°C), forming a quinone intermediate. Further oxidation cleaves the aminomethyl bridge:
Reduction
The amino group is reduced using NaBH₄ in THF, yielding 2-{[(4-chlorophenyl)methylamino]methyl}-6-methoxyphenol. Excess borohydride achieves full reduction to the tertiary amine.
Condensation and Mannich Reactions
The aminomethyl (-NH-CH₂-) group participates in Mannich reactions with formaldehyde and primary amines (e.g., methylamine):
This forms bis-aminated derivatives used in pharmaceutical intermediates .
Key Observations :
Hydrogen Bonding and Dimerization
Intermolecular O—H⋯O hydrogen bonds (2.888–2.927 Å) stabilize dimeric structures in crystalline states . This influences solubility and reactivity in polar solvents:
Table 2: Hydrogen Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Impact on Reactivity |
|---|---|---|---|
| O—H⋯O (phenol) | 2.888 | 154 | Stabilizes transition states in SNAr |
| N—H⋯O (amine) | 3.463 | 142 | Enhances nucleophilicity of NH group |
Comparative Reactivity with Structural Analogs
Reactivity trends relative to analogs highlight electronic effects:
Table 3: Reactivity Comparison
Key Insight : Electron-withdrawing groups (Cl, pyrimidine) accelerate NAS but hinder oxidation .
Sulfonation and Etherification
Exposure to SO₂F₂ gas generates sulfonate esters, confirmed via LC-MS ([M+SO₂F]⁺ adducts at m/z 345.1) . Etherification with alkyl halides (e.g., CH₃I) occurs at the phenolic -OH under anhydrous K₂CO₃.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol is C14H14ClNO2. The compound features a phenolic structure with a methoxy group and an amino group attached to a chlorinated phenyl moiety. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to non-halogenated analogs.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of phenolic compounds have shown promising results in various cancer models, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that phenolic compounds can disrupt bacterial cell membranes, leading to cell death. This characteristic makes this compound a candidate for developing new antimicrobial agents .
Biochemical Research
Proteomics:
In biochemical research, this compound can serve as a tool for proteomic studies due to its ability to interact with specific proteins. Its unique structure allows it to be used as a probe to study protein-ligand interactions, which is essential for understanding various biological processes .
Enzyme Inhibition:
The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .
- Anticancer Research: A study published in PLOS ONE demonstrated that derivatives of phenolic compounds, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Testing: In another study, phenolic compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. This suggests that this compound could be further evaluated for its antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents, functional groups, and biological activities. Below is a systematic comparison:
Substituent Variations on the Aromatic Ring
Halogen and Alkyl Substituents
- This analog is reported in crystallography studies but lacks explicit biological data .
- 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (C₁₄H₁₃BrFNO₂): Bromine and fluorine substituents enhance electron-withdrawing effects, which may improve binding affinity in receptor-ligand interactions. This compound is marketed as a high-purity pharmaceutical intermediate (NLT 97%) .
- 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (C₁₅H₁₆ClNO₂): The meta-chloro substituent alters the molecule’s dipole moment, influencing solubility and crystallization behavior. Its crystal structure remains uncharacterized .
Methoxy and Ethoxy Modifications
- 2-Methoxy-5-((phenylamino)methyl)phenol: Lacking the 4-chloro substituent, this analog exhibits reduced steric bulk but comparable hydrogen-bonding capacity. It forms intermolecular N–H···O and O–H···N hydrogen bonds in crystal lattices .
- The imino group (Schiff base) differentiates it from the secondary amine structure of the target compound .
Functional Group Variations
Schiff Base Derivatives
- 2-((E)-(2-((Z)-2-(4-Chlorophenyl)-2-hydroxyvinyl)hydrazono)methyl)-6-methoxyphenol: A hydrazone-based Schiff base ligand derived from the target compound. It forms binuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes with enhanced antimicrobial and antiviral activities compared to the parent amine .
- 2-(((4-Chlorophenyl)imino)methyl)-6-methoxyphenol: Forms tin(IV) chloride complexes ([(sbn)₂SnCl₂]) with distinct spectroscopic properties. The imino group’s π-conjugation stabilizes metal coordination, unlike the aminomethyl group .
Physicochemical and Structural Insights
- Crystallography: The target compound’s analog, 2-[(4-chloroanilino)methyl]phenol, exhibits a dihedral angle of 68.71° between aromatic rings, stabilized by N–H···O and O–H···N hydrogen bonds. This contrasts with 2-[(4-methoxyanilino)methyl]phenol, where methoxy groups enhance planarity .
- Solubility: Bromine and fluorine substituents (e.g., in C₁₄H₁₃BrFNO₂) reduce aqueous solubility but improve organic solvent compatibility .
Biological Activity
2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol, also known as a chlorinated phenolic compound, has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl group : Enhances lipophilicity and biological interaction.
- Amino group : Contributes to its reactivity and potential enzyme inhibition.
- Methoxy group : Influences solubility and biological activity.
These functional groups allow for diverse interactions within biological systems, making it a candidate for further medicinal chemistry studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, altering their conformation and function. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Antimicrobial Activity : It exhibits notable effects against various bacterial strains, likely through disruption of cell wall synthesis or function.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 20 to 80 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported between 10 to 30 µM. Mechanistic studies suggest that it induces apoptosis in cancer cells by modulating pathways involving p53 and cyclins .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particular potency against MRSA strains .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound on human cancer cell lines were analyzed. The findings showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, attributed to the induction of apoptosis and cell cycle arrest in the S phase .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Chlorophenyl group, amino group, methoxy group | Exhibits potent antimicrobial and anticancer properties |
| 2-Chloro-4-methylphenol | Lacks amino group | Less complex; reduced biological activity |
| 2-Amino-4-methylphenol | Contains amino group but lacks chloro and methoxy groups | Different reactivity profile |
This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol, and what intermediates are critical for optimization?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates such as 4-chloroaniline and 2-hydroxy-3-methoxybenzaldehyde. A typical approach includes:
Mannich Reaction : Condensation of 4-chloroaniline with formaldehyde and 6-methoxyphenol derivatives to form the aminomethyl intermediate.
Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates include Schiff bases (e.g., [(4-chlorophenyl)imino]methyl derivatives) and thiadiazole/thiadiazine precursors, as seen in analogous syntheses of triazolo-thiadiazoles . Optimization requires controlling reaction conditions (e.g., pH, temperature) to minimize side products like hydrazones or over-substituted derivatives.
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : Use H and C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for H; ~55 ppm for C) and the chlorophenylamine moiety (aromatic protons δ 6.5–7.5 ppm).
- IR : Identify N–H stretches (~3300 cm) and phenolic O–H bends (~1250 cm).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the spatial arrangement of the chlorophenyl and methoxyphenol groups. For example, analogous compounds like 6-chloro-2-(4-methoxyphenyl)quinoline were validated via SC-XRD to confirm bond angles and packing motifs .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To resolve this:
Standardized Bioassays : Use cell lines with consistent passage numbers and validate protocols (e.g., IC measurements in triplicate).
Purity Verification : Employ HPLC-MS to ensure >95% purity, as impurities like unreacted 4-chloroaniline can skew results.
Mechanistic Studies : Compare activity across structural analogs (e.g., bromophenyl or methyl substitutions) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?
- Methodological Answer :
- QSPR Models : Use quantitative structure-property relationship (QSPR) tools to estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log ).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) or environmental matrices (e.g., soil organic matter).
- Toxicity Prediction : Apply tools like ECOSAR to estimate aquatic toxicity based on functional groups (e.g., phenolic –OH and chlorinated aryl amines) .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1 M HCl/NaOH at 40°C for 24 hours).
- Oxidative stress (3% HO).
- Analytical Monitoring : Track degradation via UPLC-PDA to identify breakdown products (e.g., demethylated or dechlorinated derivatives).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity () in real-time using immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets, as demonstrated for similar chlorophenyl derivatives .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound?
- Methodological Answer : Yield variability often stems from:
- Reagent Ratios : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to amine to drive the Mannich reaction).
- Catalyst Selection : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for solubility and reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
